9-methoxypyrido[1,2-a]quinolinium
Description
9-Methoxypyrido[1,2-a]quinolinium is a synthetic heteroaromatic compound featuring a fused pyrido-quinolinium core with a methoxy substituent at the 9-position. The methoxy group at position 9 likely enhances solubility and modulates electronic properties, influencing binding affinity and pharmacokinetics.
Properties
Molecular Formula |
C14H12NO+ |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
9-methoxybenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1 |
InChI Key |
NFYURWHHHBBLNY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxypyrido[1,2-a]quinolinium typically involves several steps. One common method includes the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method allows for the formation of the target compound in good yields and enables access to unusual substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
9-methoxypyrido[1,2-a]quinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinolizinone derivatives, while substitution reactions may produce various alkylated or halogenated quinolizinium compounds.
Scientific Research Applications
9-methoxypyrido[1,2-a]quinolinium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-methoxypyrido[1,2-a]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell division or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Ellipticine Derivatives
- Structure : Ellipticine, a natural alkaloid, features a planar pyrido[4,3-b]carbazole skeleton. Derivatives often include substitutions at positions 9 or 11.
- Activity: Ellipticine intercalates DNA and inhibits topoisomerase II, leading to apoptosis. It exhibits low toxicity in non-cancer cells and minimal side effects .
- Comparison: Unlike ellipticine, 9-methoxypyrido[1,2-a]quinolinium lacks the carbazole moiety but shares a pyrido-quinolinium backbone.
Benzazolo[3,2-a]quinolinium Salts (BQS)
- Structure: BQS (e.g., NBQ 38, NBQ 95) incorporate a benzazole ring fused to quinolinium, creating a cationic, planar system.
- Activity : These compounds induce apoptosis in cancer cells (e.g., A431) via caspase-3/7 activation and mitochondrial membrane disruption .
- The shared quaternized nitrogen suggests similar mechanisms, but the absence of benzazole may affect potency.
Pyrrolo[1,2-a]quinolines
- Structure: Pyrrolo[1,2-a]quinolines feature a pyrrole ring fused to quinoline. Derivatives like 7-methoxypyrrolo[1,2-a]quinoline are synthesized via 1,3-dipolar cycloaddition of quinolinium ylides .
- Activity : These compounds exhibit antibacterial and anticancer properties, with activity linked to their planar aromatic systems.
- Comparison : The methoxy group at position 7 in pyrrolo analogs versus position 9 in the target compound may influence binding orientation. The pyrido fusion in 9-methoxy derivatives could enhance planarity compared to pyrrolo systems.
6-Methoxy-1,2,3,4-tetrahydroquinoline
- Structure: A partially saturated quinoline derivative with a methoxy group at position 4.
- Activity : Lower planarity due to saturation reduces DNA intercalation efficacy compared to fully aromatic analogs.
- Comparison: The aromatic pyrido-quinolinium core of this compound likely confers stronger DNA binding than tetrahydroquinoline derivatives .
Tabulated Comparison of Key Features
| Compound | Core Structure | Key Substituents | Synthesis Method | Biological Activity | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | Pyrido[1,2-a]quinolinium | 9-OCH₃ | Likely quaternization/cyclization | Hypothesized DNA intercalation | Not reported |
| Ellipticine | Pyrido[4,3-b]carbazole | None (parent) | Natural isolation/synthesis | Topoisomerase II inhibition | Low in non-cancer cells |
| NBQ 38 (BQS) | Benzazolo[3,2-a]quinolinium | Varied | Quaternization | Caspase activation, apoptosis | Low in normal fibroblasts |
| 7-Methoxypyrrolo[1,2-a]quinoline | Pyrrolo[1,2-a]quinoline | 7-OCH₃ | 1,3-Dipolar cycloaddition | Antibacterial, anticancer | Moderate (cell-dependent) |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | 6-OCH₃ | Reduction of quinoline | Limited activity | Low |
Mechanistic and Physicochemical Insights
- Planarity and DNA Binding: Fully aromatic systems (e.g., 9-methoxypyrido, ellipticine) exhibit stronger DNA intercalation than saturated analogs (e.g., tetrahydroquinoline) .
- Synthetic Accessibility : BQS and pyrrolo derivatives are synthesized via quaternization or cycloaddition, suggesting feasible routes for 9-methoxypyrido derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
